(R)-8-Fluoro-7-methylchroman-4-amine
Description
(R)-8-Fluoro-7-methylchroman-4-amine is a chiral chroman derivative featuring a fused benzene-dihydropyran ring system. The compound is substituted with a fluorine atom at the 8-position and a methyl group at the 7-position on the aromatic ring, with an amine functional group at the 4-position of the dihydropyran moiety. The R-configuration at the 4-position is critical for its stereospecific interactions in pharmacological contexts.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(4R)-8-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3,8H,4-5,12H2,1H3/t8-/m1/s1 |
InChI Key |
OSHHWEISWDRRCI-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCO2)N)F |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Fluoro-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
In an industrial setting, the production of ®-8-Fluoro-7-methylchroman-4-amine would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-8-Fluoro-7-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-8-Fluoro-7-methylchroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-8-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₂FNO (inferred from structural analogs)
- Molecular Weight : ~181.21 g/mol (calculated based on substitution patterns)
- Stereochemistry : R-enantiomer at the 4-position amine
- Substituent Effects : The 8-fluoro group enhances lipophilicity and metabolic stability, while the 7-methyl group may influence steric interactions in binding pockets .
This compound is hypothesized to have applications in neuroscience and drug development, particularly in targeting aminergic receptors or enzymes due to its structural resemblance to bioactive chroman derivatives .
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares (R)-8-Fluoro-7-methylchroman-4-amine with key analogs from the evidence:
Pharmacological and Physicochemical Insights
Fluoro vs. Chloro Substituents: The chloro analog (C₉H₉ClFNO) has a higher molecular weight (201.63 vs. Fluorine’s smaller atomic radius may reduce steric hindrance, enhancing binding efficiency in enantioselective targets.
Methyl vs. Methoxy Groups :
- The 7-methyl group in the target compound provides steric bulk without the electron-donating effects of methoxy (as in 7-Methoxy-4-methylcoumarin), which could influence metabolic stability and solubility .
Stereochemical Impact :
- The R-configuration in chroman-4-amine derivatives is often associated with higher bioactivity in serotonin and dopamine receptor modulation compared to the S-form (e.g., (S)-Chroman-4-ylamine) .
Biological Activity
(R)-8-Fluoro-7-methylchroman-4-amine is a chiral compound belonging to the chroman family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
(R)-8-Fluoro-7-methylchroman-4-amine has a molecular formula of C₁₁H₁₃F₁N and a molecular weight of approximately 181.21 g/mol. The presence of the fluorine atom at the 8th position and the methyl group at the 7th position contribute to its unique chemical properties, influencing both its reactivity and biological interactions.
The biological activity of (R)-8-Fluoro-7-methylchroman-4-amine is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. The amine group allows for hydrogen bonding and electrostatic interactions, which can further influence the compound's biological effects.
Biological Activity
Research indicates that (R)-8-Fluoro-7-methylchroman-4-amine exhibits various biological activities:
- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells, which is crucial for preventing cellular damage.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development against infections.
- Neurological Effects : There is ongoing research into its potential use in treating neurological disorders, given its ability to interact with neurotransmitter receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of (R)-8-Fluoro-7-methylchroman-4-amine. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro, suggesting potential protective effects against oxidative stress. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. |
| Study 3 | Neurological Impact | Investigated effects on neurotransmitter systems; results indicated modulation of serotonin receptors, which could influence mood and anxiety disorders. |
Comparative Analysis
To understand the uniqueness of (R)-8-Fluoro-7-methylchroman-4-amine, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (S)-8-Fluoro-7-methylchroman-4-amine | Lacks the R configuration | Different binding affinities and possibly altered biological effects |
| 7-Methylchroman-4-amine | Lacks fluorine atom | Reduced chemical reactivity and potential bioactivity |
| 8-Fluoro-4-aminomethylchroman | Different substitution pattern | Potentially different therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
